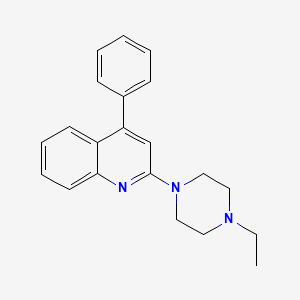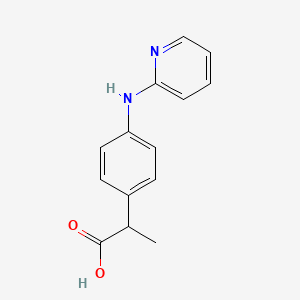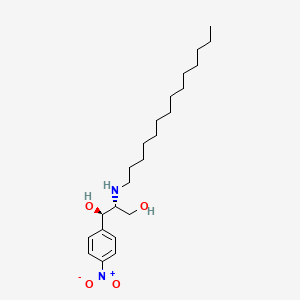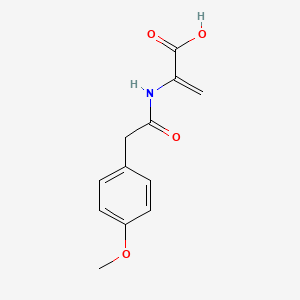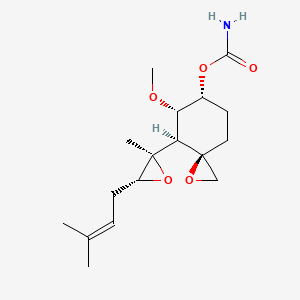
(3R-(3alpha,4alpha(2R*,3R*),5beta,6beta))-5-Methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octan-6-ol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGM 1883 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Antitumor Effects in Rabbits Bearing VX-2 Carcinoma :
- A study by Kamei et al. (1993) found that the angiogenesis inhibitor (3R,4S,5S,6R)-5- methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)-oxiranyl]-1- oxaspiro[2,5]oct-6-yl(chloroacetyl) carbamate (TNP-470) demonstrated significant antitumor effects in rabbits bearing VX-2 carcinoma. This was achieved through various administration methods, including subcutaneous injection and intra-arterial administration using a chemoembolization technique, showing the potential of this compound in cancer treatment (Kamei et al., 1993).
Inhibition of Methionine Aminopeptidase-2 in Cancer and Inflammation Models :
- Arico-Muendel et al. (2013) reported on PPI-2458, a semisynthetic analog of the compound, highlighting its role in rapid inactivation of methionine aminopeptidase-2 (MetAP2) and efficacy in rodent models of cancer and inflammation. This study offers insight into the compound's potential in treating angiogenic diseases and its pathway distinct from TNP-470 (Arico-Muendel et al., 2013).
Treatment of Collagen-Induced Arthritis :
- Research by Brahn et al. (2009) on PPI-2458, a new fumagillin derivative of the compound, demonstrated its potential to involute synovitis in rats with collagen-induced arthritis. The study highlights the compound's effectiveness in reducing clinical severity and structural damage, emphasizing its role in targeting angiogenic mechanisms for treating diseases like rheumatoid arthritis (Brahn et al., 2009).
Synthesis and Activity of Fumagillin Analogues for Antiangiogenic Therapy :
- A study by Arico-Muendel et al. (2009) explored the synthesis and activity of fumagillin analogues, addressing pharmacokinetic and safety concerns of previous compounds. This research led to the development of PPI-2458, which showed promising antiangiogenic properties and has advanced into clinical studies for cancer treatment (Arico-Muendel et al., 2009).
Eigenschaften
CAS-Nummer |
129299-06-5 |
|---|---|
Produktname |
(3R-(3alpha,4alpha(2R*,3R*),5beta,6beta))-5-Methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octan-6-ol carbamate |
Molekularformel |
C17H27NO5 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] carbamate |
InChI |
InChI=1S/C17H27NO5/c1-10(2)5-6-12-16(3,23-12)14-13(20-4)11(22-15(18)19)7-8-17(14)9-21-17/h5,11-14H,6-9H2,1-4H3,(H2,18,19)/t11-,12-,13-,14-,16+,17+/m1/s1 |
InChI-Schlüssel |
DBJJYYOGHACTNG-YMUAAWOFSA-N |
Isomerische SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N)OC)C |
SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N)OC)C |
Kanonische SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N)OC)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AGM 1883; AGM-1883; AGM1883 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




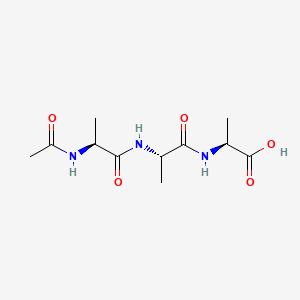
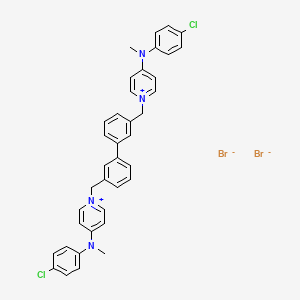
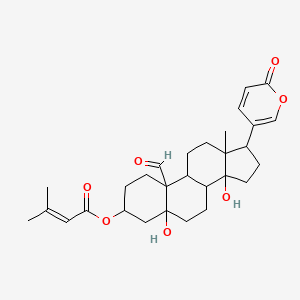
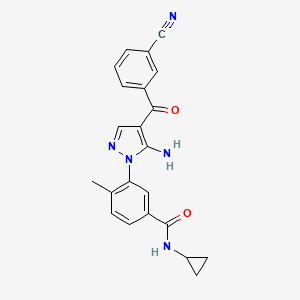
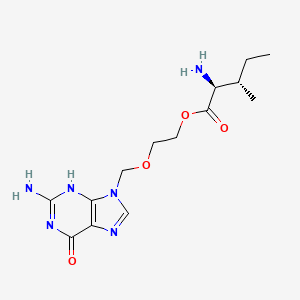
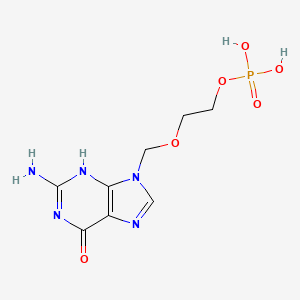
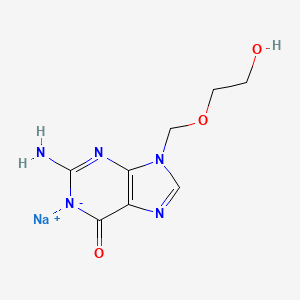
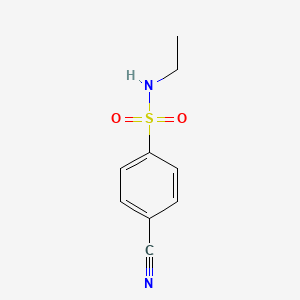
![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
